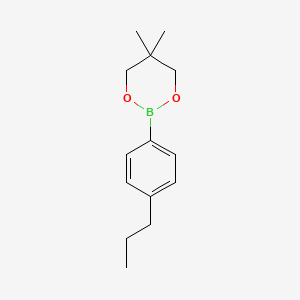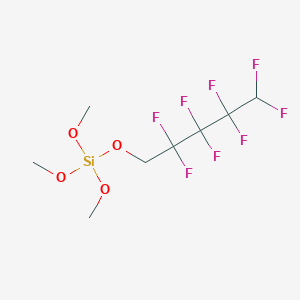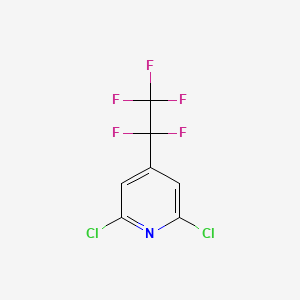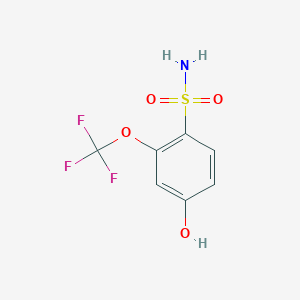![molecular formula C15H20ClN3O3S B12064154 N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a sulfonyl group, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where piperazine is reacted with the sulfonylated benzoxazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzoxazole ring and the sulfonyl group is known to enhance the biological activity of many drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]ethylenediamine: Contains an ethylenediamine moiety instead of piperazine.
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]pyrrolidine: Features a pyrrolidine ring in place of piperazine.
Uniqueness
N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H20ClN3O3S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-tert-butyl-6-chloro-7-piperazin-1-ylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3 |
InChI 键 |
YIANYBFDPOYNDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


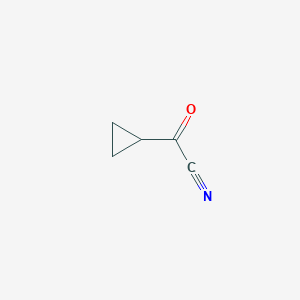

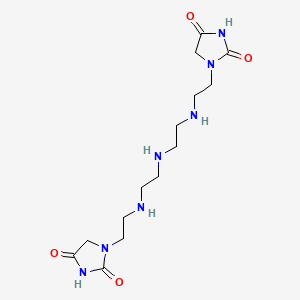
![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
